Gingerenone A

描述

姜烯酮 A 是一种从生姜(Zingiber officinale)根茎中分离得到的生物活性化合物。

准备方法

合成路线和反应条件: 姜烯酮 A 的合成涉及多个步骤,从生姜根茎的提取开始。 该化合物可以使用色谱技术,如液相色谱和高效液相色谱分离 。 合成路线通常涉及在受控条件下将适当的醛和酮缩合,以形成二芳基庚烷结构 。

工业生产方法: 姜烯酮 A 的工业生产仍处于起步阶段。主要方法涉及从生姜根茎中进行大规模提取,然后使用先进的色谱技术进行纯化。 优化这些过程对于提高产量和纯度以用于商业应用至关重要 。

化学反应分析

反应类型: 姜烯酮 A 经历各种化学反应,包括:

氧化: 姜烯酮 A 可以被氧化形成相应的醌。

还原: 还原反应可以将姜烯酮 A 转化为其二氢衍生物。

取代: 它可以进行取代反应,特别是在羟基上.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 卤化剂和亲核试剂用于取代反应.

科学研究应用

Anticancer Properties

Gingerenone A demonstrates significant anticancer activity through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound inhibits the proliferation of breast cancer cells (SKBR3, MCF7, MDA-MB-231) with IC50 values ranging from 48.91 to 76.12 μM. The compound induces reactive oxygen species (ROS) production and cell cycle arrest in these cancer cells .

- Dual Inhibition Mechanism : It selectively targets Janus Kinase 2 (JAK2) and S6 Kinase 1 (S6K1), leading to synergistic effects that promote cancer cell death while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapies.

- Effect on Other Cancer Types : this compound has also shown efficacy against liver cancer cells (Sk-Hep-1) with an IC50 value of 27.5 μM, indicating its broad-spectrum anticancer potential .

Anti-inflammatory Effects

This compound plays a vital role in mitigating inflammation, particularly in cardiovascular diseases:

- Monocyte-Endothelial Adhesion : It significantly reduces monocyte adhesion to endothelial cells by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2). This action is mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling pathways .

- Ulcerative Colitis : In models of ulcerative colitis, this compound has been shown to restore intestinal barrier function and reduce inflammation by targeting interleukin-17 receptor A (IL-17RA) .

Metabolic Benefits

This compound exhibits promising effects on metabolic health:

- Anti-obesity Effects : Studies reveal that it suppresses adipogenesis and lipid accumulation in adipocytes, as demonstrated by Oil Red O staining in 3T3-L1 cells. In vivo studies further confirm that it reduces fat mass in high-fat diet-induced obesity models by activating AMP-activated protein kinase (AMPK) .

- Adipose Tissue Inflammation : The compound also mitigates adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines, which are critical in obesity-related complications .

Antiviral Activity

Recent investigations highlight the antiviral potential of this compound:

- Influenza Virus Suppression : Research indicates that it restricts influenza A virus replication by inhibiting JAK2 activity. In mouse models infected with H5N1 virus, treatment with this compound showed promising results in enhancing survival rates and reducing viral loads .

Summary of Findings

The following table summarizes the key applications of this compound based on current research:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibits JAK2 and S6K1; induces ROS | Reduces viability of various cancer cell lines |

| Anti-inflammatory | Suppresses NF-κB signaling; inhibits VCAM-1 | Reduces monocyte adhesion; effective in colitis |

| Metabolic health | Activates AMPK; inhibits adipogenesis | Reduces fat mass; alleviates adipose inflammation |

| Antiviral | Inhibits JAK2 activity | Effective against influenza A virus |

作用机制

姜烯酮 A 通过多个分子靶点和途径发挥作用:

抗氧化活性: 它中和自由基,减少氧化应激和细胞损伤.

抗炎活性: 姜烯酮 A 抑制促炎细胞因子和介质的产生,从而减少炎症.

类似化合物:

6-姜酚: 另一种来自生姜的具有类似衰老特性的生物活性化合物.

姜辣素: 以其抗炎和抗氧化活性而闻名.

姜酮: 表现出抗氧化和抗菌特性.

姜烯酮 A 的独特性: 姜烯酮 A 的独特之处在于它选择性地消除衰老细胞而不影响非衰老细胞,使其成为治疗年龄相关疾病的潜在候选药物 。

相似化合物的比较

6-Shogaol: Another bioactive compound from ginger with similar senolytic properties.

Gingerol: Known for its anti-inflammatory and antioxidant activities.

Zingerone: Exhibits antioxidant and antimicrobial properties.

Uniqueness of Gingerenone A: this compound is unique in its selective elimination of senescent cells without affecting non-senescent cells, making it a promising candidate for therapeutic applications in age-related diseases .

生物活性

Gingerenone A (Gin A), a polyphenolic compound derived from ginger (Zingiber officinale), has garnered significant attention for its diverse biological activities, particularly in the fields of oncology, senescence, and viral infections. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is one of the major bioactive components isolated from ginger. It exhibits various pharmacological properties including antioxidant, anti-inflammatory, antiviral, and anticancer activities. Its potential therapeutic applications are being explored due to its ability to target specific pathological processes.

Anticancer Activity

1. Mechanism of Action

This compound has been shown to induce antiproliferative effects in various cancer cell lines. In studies involving breast cancer cells (SKBR3, MCF7, MDA-MB-231), Gin A exhibited significant cytotoxicity with IC50 values ranging from 12.37 to 76.12 µM depending on the cell line and assay used . The compound induces apoptosis through:

- Mitochondrial Pathway Activation : Gin A triggers cytochrome C release and mitochondrial membrane potential depletion.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular stress and apoptosis .

2. Case Studies

A study demonstrated that Gin A effectively inhibited liver cancer cell proliferation (Sk-Hep-1) with an IC50 value of 27.5 µM . The compound's selectivity for cancer cells over normal cells was highlighted by its non-cytotoxicity at concentrations up to 25 µM in normal epithelial cells (MDCK) .

Senolytic Properties

This compound has been identified as a promising senolytic agent, selectively promoting the death of senescent cells without adversely affecting non-senescent cells. This property is crucial as senescent cells contribute to aging and age-related diseases.

- Mechanism : Gin A reduces senescent cell viability by enhancing apoptotic markers such as cleaved caspase-3 and decreasing anti-apoptotic proteins like Bcl-XL .

- Impact on Senescence-Associated Secretory Phenotype (SASP) : Gin A significantly suppresses pro-inflammatory cytokines associated with SASP, which are implicated in chronic inflammation and tissue dysfunction .

Antiviral Activity

This compound also exhibits antiviral properties against Influenza A virus (IAV). Research indicates that it inhibits IAV replication by targeting JAK2 signaling pathways.

- In Vivo Studies : Mice infected with H5N1 virus showed improved survival rates when treated with intranasal administration of Gin A at a dosage of 5 mg/kg for seven days . The treatment resulted in decreased viral loads in lung tissues.

Summary Table of Biological Activities

属性

IUPAC Name |

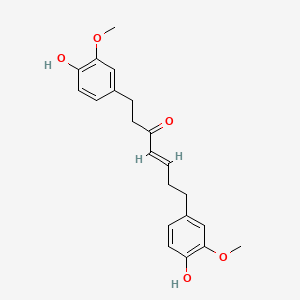

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXZNKYDTXGOT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873741 | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128700-97-0 | |

| Record name | Gingerenone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gingerenone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gingerenone A?

A1: this compound has the molecular formula C21H22O3 and a molecular weight of 322.4 g/mol. []

Q2: What are the key structural features of this compound?

A2: this compound is a diarylheptanoid, characterized by two aromatic rings connected by a seven-carbon aliphatic chain. [] It features a ketone group at the 3-position and hydroxyl groups on the aromatic rings. []

Q3: How does this compound exert its anti-inflammatory effects?

A3: this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. [, ] This suppression of NF-κB activation leads to decreased expression of pro-inflammatory mediators, including vascular cell adhesion molecule-1 (VCAM-1) and chemokine (C-C motif) ligand 2 (CCL2), ultimately attenuating monocyte adhesion to endothelial cells. []

Q4: What is the role of this compound in combating obesity?

A4: this compound has demonstrated promising anti-obesity effects by inhibiting adipogenesis and lipid accumulation in 3T3-L1 cells. [] This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. [] Moreover, this compound suppresses adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. []

Q5: Can this compound improve insulin sensitivity?

A5: Research suggests that this compound can enhance insulin sensitivity by inhibiting p70 S6 kinase (S6K1) activity. [] This inhibition leads to increased insulin receptor tyrosine phosphorylation and enhanced glucose uptake in adipocytes and myotubes. []

Q6: Does this compound possess anticancer properties?

A6: this compound has shown antiproliferative and senescence-inducing effects on breast cancer cells. [] It diminishes cellular ATP content, decreases cell viability, and induces a G2/M cell cycle arrest. [] These effects are associated with increased oxidative stress and DNA damage responses. []

Q7: How does this compound interact with IL-17RA in ulcerative colitis?

A7: this compound directly interacts with the IL-17RA protein, as demonstrated by pull-down assays, surface plasmon resonance analysis, and molecular dynamics simulations. [] This interaction inhibits IL-17 signaling, mitigating inflammation and restoring intestinal barrier function in ulcerative colitis models. []

Q8: Does this compound demonstrate antiviral activity?

A8: Studies have shown that this compound inhibits influenza A virus replication by targeting Janus Kinase 2 (JAK2). [] This inhibitory effect was observed across different IAV subtypes (H1N1, H5N1, H9N2) and cell lines. [] Furthermore, in silico studies suggest potential antiviral activity against SARS-CoV-2 through interactions with the spike protein and Mpro. [, ]

Q9: What is the role of this compound in ferroptosis?

A9: this compound has been found to alleviate ferroptosis in secondary liver injury associated with colitis in mice. [] This protective effect is linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) - glutathione peroxidase 4 (Gpx4) signaling pathway. []

Q10: How does this compound impact Streptococcus pneumoniae?

A10: In silico studies suggest that this compound exhibits high binding affinities for S. pneumoniae capsular polysaccharide biosynthesis proteins (CpsA, CpsB, and CpsD). [] This interaction may disrupt capsule synthesis, potentially hindering bacterial virulence. []

Q11: Is this compound considered safe for therapeutic use?

A11: While this compound has demonstrated promising bioactivity in preclinical studies, its safety profile requires further investigation. Although it exhibits minimal toxicity towards normal cells in some studies, [] comprehensive toxicological evaluations are crucial to determine its safety for human consumption and potential long-term effects.

Q12: What are the potential therapeutic applications of this compound?

A12: Based on its diverse biological activities, this compound holds potential for treating various conditions including obesity, inflammatory diseases, cancer, bacterial infections, and viral infections. [, , , , , , ]

Q13: What are the future research directions for this compound?

A13: Further research is crucial to:* Conduct comprehensive preclinical studies to determine its safety and efficacy in various disease models.* Investigate its pharmacokinetic properties, including ADME and bioavailability.* Explore effective drug delivery systems to enhance its targeting and therapeutic potential.* Develop robust analytical methods for its characterization and quantification.* Assess its potential for clinical translation and evaluate its effectiveness in human trials.

Q14: Are there any known alternatives or substitutes for this compound?

A14: While other ginger compounds like 6-shogaol and gingerol share some pharmacological activities with this compound, [, ] they exhibit distinct mechanisms of action and potencies. [, ] Further research is needed to explore other potential alternatives with comparable efficacy and safety profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。